molecular formula C11H16O3 B13311715 Methyl 1-oxospiro[4.4]nonane-2-carboxylate CAS No. 50599-16-1

Methyl 1-oxospiro[4.4]nonane-2-carboxylate

Cat. No.: B13311715
CAS No.: 50599-16-1
M. Wt: 196.24 g/mol
InChI Key: URYXVTQCAFGOHC-UHFFFAOYSA-N
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Description

Methyl 1-oxospiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxospiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxospiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 1-oxospiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-oxospiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxospiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the position of the ester group, which confer distinct chemical and biological properties.

Properties

CAS No.

50599-16-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-oxospiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-10(13)8-4-7-11(9(8)12)5-2-3-6-11/h8H,2-7H2,1H3

InChI Key

URYXVTQCAFGOHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1=O)CCCC2

Origin of Product

United States

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